molecular formula C6H8O5S B1145939 trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid CAS No. 147027-05-2

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid

Cat. No.: B1145939
CAS No.: 147027-05-2
M. Wt: 192.19 g/mol
InChI Key: WRUGSNIJLUOGQF-NJGYIYPDSA-N
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Description

trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid: is a sulfur-containing heterocyclic compound. It is characterized by the presence of an oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms. This compound is often used as a building block in organic synthesis due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the acetylation of 1,3-oxathiolane-2-carboxylic acid using acetic anhydride in the presence of a catalyst. The reaction is usually carried out at a temperature range of 0-5°C to ensure the selective formation of the trans isomer .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable compound in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the acetoxy group can undergo hydrolysis to release acetic acid, which may then participate in biochemical pathways. The oxathiolane ring can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Uniqueness: trans-5-Acetoxy-1,3-oxathiolane-2-carboxylic acid is unique due to its trans configuration and the presence of both acetoxy and oxathiolane functional groups. This combination of features allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

147027-05-2

Molecular Formula

C6H8O5S

Molecular Weight

192.19 g/mol

IUPAC Name

(2S,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylic acid

InChI

InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9)/t4-,6-/m0/s1

InChI Key

WRUGSNIJLUOGQF-NJGYIYPDSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CS[C@H](O1)C(=O)O

SMILES

CC(=O)OC1CSC(O1)C(=O)O

Canonical SMILES

CC(=O)OC1CSC(O1)C(=O)O

Origin of Product

United States

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